Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

- The synthesis of silver hexafluoroacetylacetonate complexes, including those with vinyltrimethylsilane, has been explored. These complexes are potential precursors for chemical vapor deposition (Evans et al., 2003).

Molecular Structure Analysis

- The crystal structure of certain silver complexes, including those with vinyltriethylsilane, has been determined. These studies provide insights into the molecular arrangement and coordination in the solid state (Chi et al., 1996).

Chemical Reactions and Properties

- Investigations into the chemical behavior of these complexes have been conducted. For instance, the photoactivated polymerization of vinyldimethylsilane with certain complexes has been studied, providing insights into the reactivity of these materials (Fry & Neckers, 1996).

Physical Properties Analysis

- The physical properties of these compounds, especially in relation to their use in generating and stabilizing silver nanoparticles, have been examined. This includes studies on their stability and interactions with other materials (Shankar & Shahi, 2008).

Chemical Properties Analysis

- The chemistry of vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) has been further elucidated through studies focusing on adsorption, desorption, and surface interactions. These studies are crucial for understanding the application of these materials in processes like chemical vapor deposition (Pirolli & Teplyakov, 2006).

Scientific Research Applications

Synthesis and Structure of Polymeric Networks of Silver Hexafluoroacetylacetonate Complexes : This study explored the formation of [Ag(hfac)L]x complexes, where L includes THF, toluene, and Me3SiCH=CH2, for use as chemical vapor deposition (CVD) precursors. The structures and volatilities of these complexes were compared, highlighting their potential in materials synthesis and deposition processes (Evans et al., 2003).

Synthesis and Characterization of (β-Diketonato)silver Vinyltriethylsilane Compounds for CVD of Silver Thin Films : This paper discusses the preparation of new silver complexes of alkenes, specifically for CVD applications to deposit pure silver films. The work emphasizes the potential of these complexes as precursors for high-quality silver film deposition (Chi et al., 1996).

Patterned Low Temperature Copper-Rich Deposits Using Inkjet Printing : This research utilized vinyltrimethylsilane copper (+1) hexafluoroacetylacetonate as a precursor for inkjet printing to deposit copper on glass. This method represents a step towards nonlithographic manufacture of electronic devices, showcasing the versatility of similar compounds in advanced manufacturing techniques (Rozenberg et al., 2002).

Rapid Photoactivated Hydrosilation Polymerization of Vinyldimethylsilane : Investigating the use of bis(acetylacetonato)platinum(II) as a catalyst, this study demonstrates the polymerization of vinyldimethylsilane, yielding products with potential applications in materials science and polymer chemistry (Fry & Neckers, 1996).

Photoinduced Silver Precursor Decomposition for Particle Modification in Tungsten Oxide-Polymer Matrix Nanocomposites : This study presents a technique based on optical excitation for localized modification of nanoparticles in a polymer matrix using vinyltriethylsilane(hexafluoroacetylacetonate)silver(I). It highlights the compound's utility in creating core-shell type architectures in nanocomposites (DeJournett & Spicer, 2014).

Safety and Hazards

properties

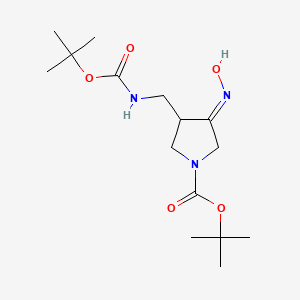

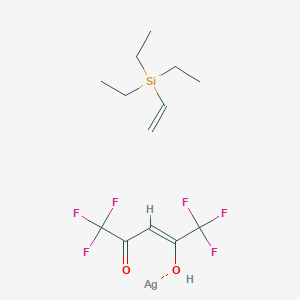

IUPAC Name |

ethenyl(triethyl)silane;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Si.C5H2F6O2.Ag/c1-5-9(6-2,7-3)8-4;6-4(7,8)2(12)1-3(13)5(9,10)11;/h5H,1,6-8H2,2-4H3;1,12H;/b;2-1-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCCIOFXUZYXQD-FJOGWHKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C=C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)C=C.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Ag] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20AgF6O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) interact with the tungsten oxide-polymer matrix and what are the downstream effects of laser irradiation?

A1: Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) is embedded within a matrix composed of tungsten oxide nanoparticles and a fluoropolymer. Upon femtosecond laser irradiation, the silver precursor undergoes decomposition. This decomposition leads to the deposition of silver onto the tungsten oxide nanoparticles, effectively increasing their size and creating a core-shell structure with a tungsten oxide core and a silver shell []. This modification significantly impacts the optical properties of the nanocomposite, as confirmed by optical absorption spectroscopy measurements [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]acetamide](/img/structure/B1142920.png)